molecular formula C28H30N2P2 B12908939 2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine CAS No. 105632-78-8

2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine

Cat. No.: B12908939
CAS No.: 105632-78-8
M. Wt: 456.5 g/mol
InChI Key: AEYAISPYTAVRPR-UHFFFAOYSA-N
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Description

2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine is an organophosphorus compound known for its unique structure and versatile applications in various fields of chemistry. This compound features a hydrazine core substituted with diphenylphosphino groups, making it a valuable ligand in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine typically involves the reaction of diphenylphosphine with a suitable hydrazine derivative. . The reaction conditions often require an inert atmosphere and the use of a base such as sodium hydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can yield secondary phosphines.

    Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Secondary phosphines.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine is widely used in scientific research due to its ability to act as a ligand in coordination chemistry. Its applications include:

Mechanism of Action

The mechanism by which 2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, forming stable complexes that can facilitate various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine is unique due to its hydrazine core, which imparts distinct reactivity and coordination behavior compared to other phosphine ligands. This uniqueness makes it valuable in specific catalytic applications where traditional ligands may not perform as effectively.

Properties

CAS No.

105632-78-8

Molecular Formula

C28H30N2P2

Molecular Weight

456.5 g/mol

IUPAC Name

2-[2,2-bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine

InChI

InChI=1S/C28H30N2P2/c1-30(2)29-23-28(31(24-15-7-3-8-16-24)25-17-9-4-10-18-25)32(26-19-11-5-12-20-26)27-21-13-6-14-22-27/h3-22,28-29H,23H2,1-2H3

InChI Key

AEYAISPYTAVRPR-UHFFFAOYSA-N

Canonical SMILES

CN(C)NCC(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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